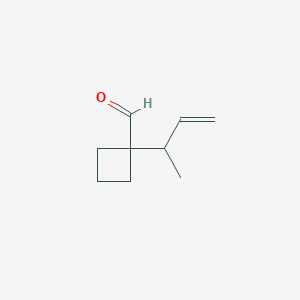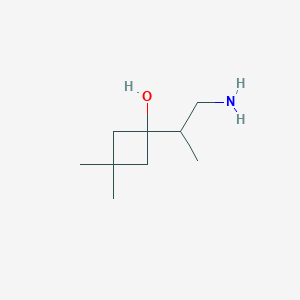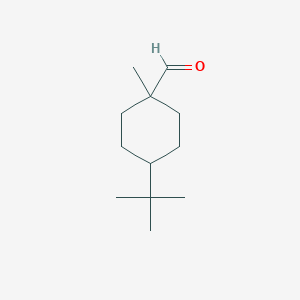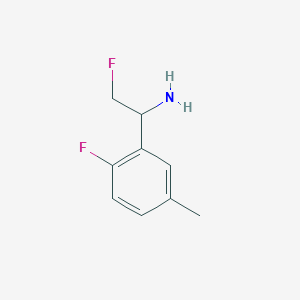![molecular formula C10H15N3O B13257974 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13257974.png)
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of an oxolane ring fused to the imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an oxolane derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of alkylated or arylated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, leading to the disruption of vital cellular processes. The exact pathways and molecular targets depend on the specific application and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
- 7-(Oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
- 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide
Uniqueness
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(oxolan-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-4-13-5-3-11-10(13)12-9(1)8-2-6-14-7-8/h3,5,8-9H,1-2,4,6-7H2,(H,11,12) |
InChI Key |
MYNBMQFERBZOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13257891.png)
![3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B13257899.png)


![3-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13257908.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B13257927.png)



![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)

![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
